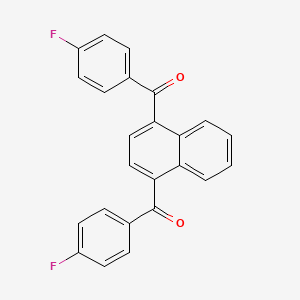

1,4-Bis(4-fluorobenzoyl)naphthalene

Descripción

1,4-Bis(4-fluorobenzoyl)naphthalene is a naphthalene-derived compound featuring two 4-fluorobenzoyl groups at the 1- and 4-positions. Its molecular structure combines the extended π-conjugation of the naphthalene core with the electron-withdrawing effects of fluorine atoms, making it valuable in materials science and organic synthesis. The fluorine substituents enhance thermal stability and chemical inertness, while the naphthalene backbone facilitates π-π stacking, critical for electronic applications .

Propiedades

Número CAS |

698347-49-8 |

|---|---|

Fórmula molecular |

C24H14F2O2 |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

[4-(4-fluorobenzoyl)naphthalen-1-yl]-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C24H14F2O2/c25-17-9-5-15(6-10-17)23(27)21-13-14-22(20-4-2-1-3-19(20)21)24(28)16-7-11-18(26)12-8-16/h1-14H |

Clave InChI |

LLAZPJYAKWTUJR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(4-fluorobenzoyl)naphthalene can be synthesized through a multi-step process involving Friedel–Crafts acylation, demethylation, and nucleophilic reaction . The typical synthetic route involves the following steps:

Friedel–Crafts Acylation: Naphthalene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.

Demethylation: The intermediate product undergoes demethylation to remove any methyl protecting groups.

Nucleophilic Reaction: The final step involves a nucleophilic reaction to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(4-fluorobenzoyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

1,4-Bis(4-fluorobenzoyl)naphthalene has several scientific research applications:

Materials Science: It is used in the synthesis of novel polymers and resins with unique thermal and dielectric properties.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Electronics: Due to its low dielectric constant, it is used in the development of electronic materials for microelectronics.

Pharmaceuticals: Research is ongoing to explore its potential use in drug development and medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1,4-Bis(4-fluorobenzoyl)naphthalene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cellular processes such as proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in core structure, substituents, or functional groups.

1,4-Bis(4-nitrophenoxy)naphthalene

- Structure: Naphthalene core with 4-nitrophenoxy groups.

- Key Differences: Nitro groups (-NO₂) are stronger electron-withdrawing groups than fluorobenzoyl, increasing reactivity in polymer synthesis. Lower thermal stability compared to fluorinated analogs due to nitro group decomposition above 250°C .

- Applications : Intermediate for polyimides; less suited for electronics due to thermal limitations .

4,4’-Bis(4-nitrophenoxy)biphenyl

- Structure: Biphenyl core with 4-nitrophenoxy groups.

- Key Differences :

- Biphenyl core provides planar geometry but reduced conjugation compared to naphthalene.

- Higher solubility in polar solvents due to biphenyl flexibility .

- Applications : High-performance polymers; lacks the electronic advantages of naphthalene derivatives .

1,4-Bis(4-methoxyphenyl)naphthalene

- Structure : Methoxy (-OCH₃) substituents instead of fluorobenzoyl.

- Key Differences :

- Applications : Organic electronics; less thermally stable than fluorinated analogs .

1,4-Bis(4-bromophenyl)naphthalene

- Structure : Bromine substituents on phenyl groups.

- Key Differences :

- Bromine’s polarizability enhances π-π stacking but increases molecular weight (438.2 g/mol vs. ~402.4 g/mol for fluorobenzoyl).

- Higher reactivity in Suzuki coupling reactions due to Br’s leaving-group capability .

- Applications : Organic semiconductors; fluorinated analogs are preferred for lightweight materials .

1,4-Bis(4-fluorobenzoyl)benzene

- Structure : Benzene core instead of naphthalene.

- Key Differences :

- Applications : Polyether ketones; naphthalene derivatives offer superior conductivity .

Unique Advantages of 1,4-Bis(4-fluorobenzoyl)naphthalene

- Electronic Properties : The naphthalene core’s extended conjugation enhances charge transport in organic electronics compared to benzene analogs .

- Thermal Stability : Fluorine’s strong C–F bonds and electron-withdrawing effects improve stability over nitro- or methoxy-substituted compounds .

- Synthetic Versatility : Fluorobenzoyl groups enable diverse functionalization (e.g., reduction to amine derivatives) for tailored polymer design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.